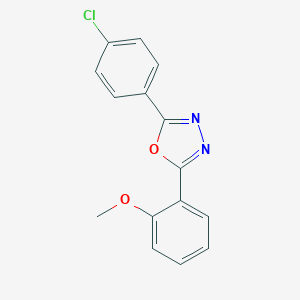
2-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole, commonly referred to as CMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMO is a heterocyclic compound that belongs to the class of oxadiazoles and is known for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of CMO is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. CMO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. CMO has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
CMO has been shown to possess various biochemical and physiological effects. In vitro studies have shown that CMO has anti-inflammatory, antimicrobial, and anticancer properties. CMO has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. In vivo studies have shown that CMO can reduce inflammation and pain in animal models of arthritis and can inhibit the growth of cancer cells in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMO is its versatility, as it can be synthesized using a variety of methods and can be used in various fields. CMO also possesses unique chemical properties that make it useful for a wide range of applications. However, one of the limitations of CMO is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines.
Direcciones Futuras
There are several future directions for research on CMO. One potential direction is the development of new synthetic methods for CMO that are more efficient and environmentally friendly. Another direction is the investigation of the potential use of CMO in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of CMO and its potential applications in various fields.
Métodos De Síntesis
CMO can be synthesized using a variety of methods, including cyclization of N-(4-chlorophenyl)-2-hydroxybenzamide with hydrazine hydrate and 2-methoxybenzoyl chloride, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 4-chlorobenzoic acid with 2-methoxyphenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized with acetic anhydride to produce CMO.
Aplicaciones Científicas De Investigación
CMO has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CMO has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. CMO has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
In agriculture, CMO has been studied for its potential use as a plant growth regulator, as it has been shown to increase seed germination and enhance plant growth. CMO has also been investigated for its potential use in the development of new materials, such as liquid crystals and organic semiconductors.
Propiedades
Nombre del producto |
2-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
|---|---|
Fórmula molecular |
C15H11ClN2O2 |
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-13-5-3-2-4-12(13)15-18-17-14(20-15)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Clave InChI |
BIIYZHMCTNMCHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)
![N-[2-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B269348.png)

![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)
![N-[2-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B269356.png)

![N-[3-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B269359.png)
![2-{[2-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B269361.png)
![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269363.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![N-[2-(2-phenoxyethoxy)phenyl]-2-furamide](/img/structure/B269368.png)
